![molecular formula C18H18O3 B14527914 2-Methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid CAS No. 62402-51-1](/img/structure/B14527914.png)
2-Methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid is an organic compound with the molecular formula C19H22O3 It is a derivative of propanoic acid and features a phenoxy group substituted with a phenylethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(1-phenylethenyl)phenol and 2-methylpropanoic acid.
Esterification: The phenol group of 4-(1-phenylethenyl)phenol is esterified with 2-methylpropanoic acid under acidic conditions to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenylethenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The phenylethenyl group can be reduced to form the corresponding alkane.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-Methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The phenylethenyl group can interact with enzymes and receptors, modulating their activity. The phenoxy group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid
- 2-Methyl-2-[4-(1-methylcyclohexyl)phenoxy]propanoic acid
Uniqueness
2-Methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
62402-51-1 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid |
InChI |
InChI=1S/C18H18O3/c1-13(14-7-5-4-6-8-14)15-9-11-16(12-10-15)21-18(2,3)17(19)20/h4-12H,1H2,2-3H3,(H,19,20) |
InChI Key |
RGFOIWHHUIOAMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{Bromo[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}(trimethyl)silane](/img/structure/B14527837.png)
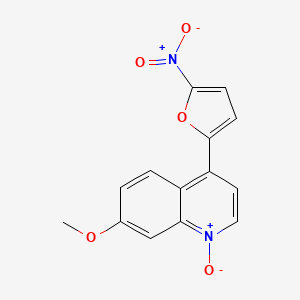
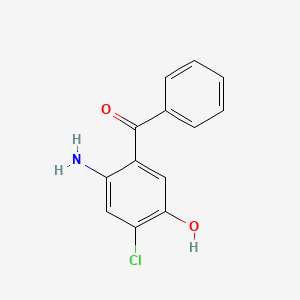
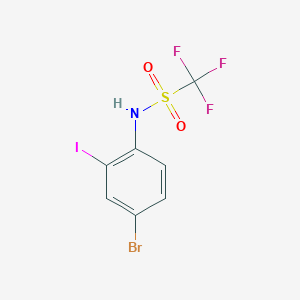
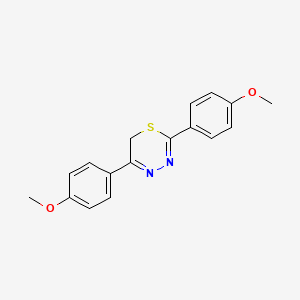
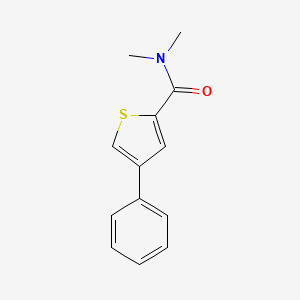
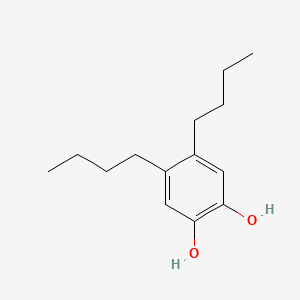
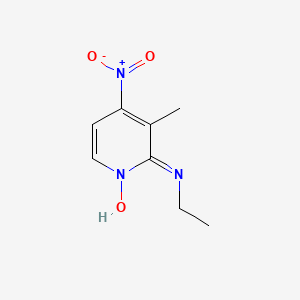
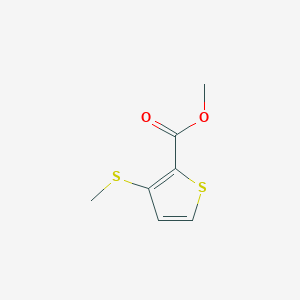
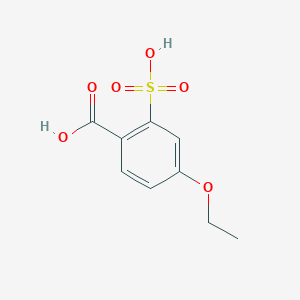
![Ethyl 2-chloro-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B14527878.png)
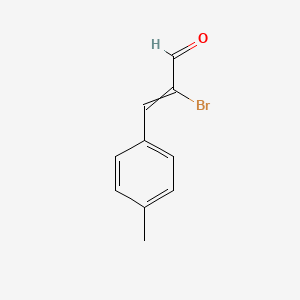
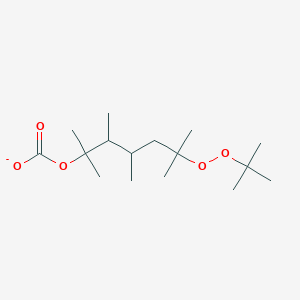
![N-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}benzamide](/img/structure/B14527906.png)
